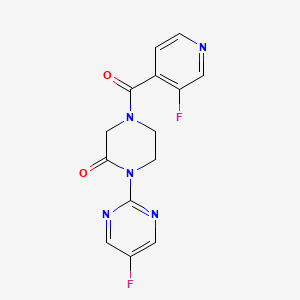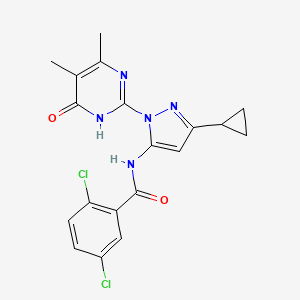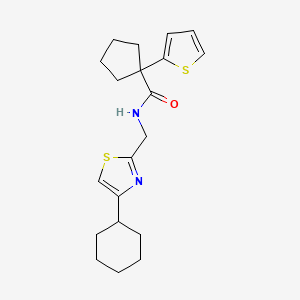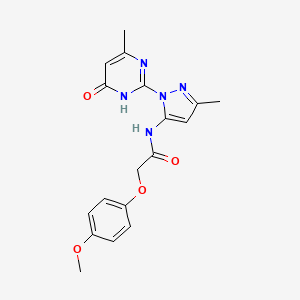
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide, also known as nitrofurazone, is a synthetic nitrofuran derivative that has been extensively used in the field of scientific research. Nitrofurazone is a broad-spectrum antibacterial and antiprotozoal agent that has been used to treat various infections. It is a yellow crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee involves the inhibition of bacterial enzymes that are essential for the synthesis of bacterial DNA. Nitrofurazone inhibits the activity of bacterial DNA polymerase and ribosomal RNA synthesis. This leads to the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Nitrofurazone has also been shown to have antiprotozoal activity against various protozoan parasites. It has been shown to have an immunomodulatory effect by enhancing the production of cytokines.
Advantages and Limitations for Lab Experiments
Nitrofurazone has several advantages for use in lab experiments. It is a broad-spectrum antibacterial and antiprotozoal agent that can be used to study the mechanism of action of antibiotics. Nitrofurazone is also relatively easy to synthesize and purify. However, there are also limitations to the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in lab experiments. It has been shown to have cytotoxic effects on mammalian cells, which limits its use in cell culture studies. Nitrofurazone is also relatively unstable in solution and can degrade over time.
Future Directions
There are several future directions for the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in scientific research. Nitrofurazone has been shown to have potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro. Nitrofurazone has also been shown to have potential as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. Nitrofurazone has also been investigated as a potential agent for the treatment of parasitic infections in humans. Further research is needed to fully explore the potential of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in these areas.
Synthesis Methods
Nitrofurazone is synthesized by the reaction of 3-amino-4-carbamoylthiophene with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol at a temperature of around 60°C. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
Nitrofurazone has been extensively used in scientific research for various purposes. It has been used as an antibacterial agent to study the mechanism of action of antibiotics. Nitrofurazone has also been used as a model compound to study the interaction of drugs with DNA. It has been used in the development of new drugs and drug delivery systems. Nitrofurazone has also been used in the treatment of various infections in animals.
properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIXHHGEGQAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)


![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)



![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)

![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)